Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoximes with carboxylic acid derivatives in the presence of dehydrating agents such as carbonyl diimidazole (CDI) in toluene . The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under mild conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Nucleophilic Substitution: Formation of substituted oxadiazoles.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antibacterial, antiviral, and anticancer agents.
Biological Studies: The compound is employed in the development of enzyme inhibitors and receptor modulators.
Material Science: It is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine and ester groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent modifications, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but without the bromine and ester groups.
3,5-Disubstituted 1,2,4-Oxadiazoles: Compounds with various substituents at the 3 and 5 positions, exhibiting different biological activities.
1,2,5-Oxadiazole: A regioisomer with distinct chemical properties and applications.
Uniqueness: Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both bromine and ester functional groups, which enhance its reactivity and versatility in synthetic applications. These functional groups also contribute to its potential as a pharmacophore in drug discovery .
Properties
IUPAC Name |
methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O3/c1-9-3(8)2-6-4(5)7-10-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAEXVONZGWJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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